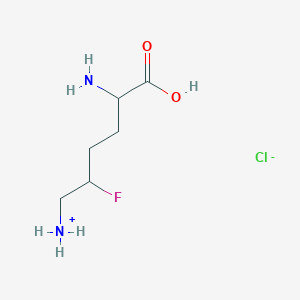

2,6-Diamino-5-fluorohexanoic acid hydrochloride

Description

Properties

IUPAC Name |

2,6-diamino-5-fluorohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2O2.ClH/c7-4(3-8)1-2-5(9)6(10)11;/h4-5H,1-3,8-9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFUKZRKBXLIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660182 | |

| Record name | 5-Fluorolysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118101-18-1 | |

| Record name | 5-Fluorolysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 118101-18-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible synthetic pathway for 2,6-diamino-5-fluorohexanoic acid hydrochloride, a fluorinated analog of the essential amino acid lysine. The introduction of a fluorine atom can significantly alter the biological properties of amino acids and peptides, making such analogs valuable tools in drug discovery and chemical biology. This document provides a comprehensive overview of the proposed synthesis, including detailed experimental protocols derived from analogous reactions, a summary of expected quantitative data, and a visual representation of the synthetic pathway.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from a suitably protected derivative of 5-hydroxylysine. The key steps involve the protection of the amino and carboxyl functional groups, conversion of the hydroxyl group to a fluorine atom, and subsequent deprotection to yield the final product.

A proposed retrosynthetic analysis suggests that the target molecule can be obtained from a fully protected 5-fluoro-lysine derivative. This intermediate, in turn, can be synthesized from a protected 5-hydroxylysine precursor via a nucleophilic fluorination reaction. The synthesis of protected 5-hydroxylysine has been reported in the literature, providing a viable starting point for this pathway.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and should be optimized for the specific substrate.

Step 1: Protection of 5-Hydroxylysine

The initial step involves the protection of the α-amino, ε-amino, and carboxyl groups of 5-hydroxylysine. The choice of protecting groups is critical to ensure they are stable during the subsequent fluorination step and can be removed under conditions that do not affect the newly introduced fluorine atom. A common strategy involves the use of tert-butyloxycarbonyl (Boc) for the amino groups and a benzyl (Bzl) or methyl (Me) ester for the carboxyl group.

Example Protocol for Boc Protection:

-

Dissolve 5-hydroxylysine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (3.0 eq) to the solution and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc)₂O (2.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Acidify the mixture to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected 5-hydroxylysine.

Step 2: Fluorination of the 5-Hydroxyl Group

The conversion of the secondary alcohol at the 5-position to a fluoride is a key transformation. Nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this purpose. These reactions are typically carried out in an inert solvent at low temperatures to minimize side reactions.

Example Protocol for Fluorination with DAST:

-

Dissolve the protected 5-hydroxylysine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) to the stirred solution.

-

Maintain the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 4-6 hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the protected 5-fluorolysine derivative.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of all protecting groups to yield the target compound. The choice of deprotection method depends on the protecting groups used in the first step. For Boc groups, strong acidic conditions, such as trifluoroacetic acid (TFA), are typically used. The final product is then converted to its hydrochloride salt.

Example Protocol for Deprotection:

-

Dissolve the protected 5-fluorolysine (1.0 eq) in a solution of TFA in DCM (e.g., 20-50% TFA/DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

-

Dissolve the residue in a minimal amount of water and then add a solution of hydrochloric acid in diethyl ether or isopropanol.

-

The hydrochloride salt of 2,6-diamino-5-fluorohexanoic acid will precipitate.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for the proposed synthesis. These values are estimates based on similar reactions reported in the literature and will require experimental verification.

| Step | Product | Expected Yield (%) | Analytical Techniques |

| 1. Protection | Boc-protected 5-hydroxylysine | 80-95 | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| 2. Fluorination | Protected 5-fluorolysine | 50-70 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

| 3. Deprotection & Salt Formation | 2,6-Diamino-5-fluorohexanoic acid HCl | 85-98 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, High-Performance Liquid Chromatography (HPLC) for purity |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

This technical guide provides a robust starting point for the synthesis of this compound. Researchers should note that all experimental procedures require careful handling of reagents and appropriate safety precautions. Optimization of reaction conditions will be necessary to achieve the desired yields and purity.

Technical Guide: Physicochemical Properties of 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,6-diamino-5-fluorohexanoic acid hydrochloride. As a fluorinated analog of the essential amino acid lysine, this compound is of significant interest for applications in drug development and biochemical research. The introduction of a fluorine atom can modulate biological activity, metabolic stability, and binding affinity to target proteins. This document collates available data, presents detailed hypothetical experimental protocols for its synthesis and analysis, and provides visualizations to aid in understanding its chemical characteristics and potential research workflows.

Chemical Identity and Properties

This compound is the hydrochloride salt of 2,6-diamino-5-fluorohexanoic acid. The free base is a structural analog of lysine where a hydrogen atom at the 5-position is replaced by a fluorine atom. This substitution is expected to influence the compound's basicity and lipophilicity.

Table 1: General and Computed Physicochemical Properties of 2,6-Diamino-5-fluorohexanoic Acid and its Hydrochloride Salt

| Property | 2,6-Diamino-5-fluorohexanoic Acid (Free Base) | This compound (Estimated) | Data Source |

| Molecular Formula | C₆H₁₃FN₂O₂[1][2] | C₆H₁₄ClFN₂O₂ | - |

| Molecular Weight | 164.18 g/mol [1][2] | 200.64 g/mol | - |

| CAS Number | 243671-05-8 (for the free base)[2] | Not available | - |

| XLogP3 | -3.2[1][2] | Not available | Computed (PubChem) |

| Hydrogen Bond Donor Count | 4[1][2] | 5 | Computed (PubChem) |

| Hydrogen Bond Acceptor Count | 4[1][2] | 4 | Computed (PubChem) |

| Rotatable Bond Count | 5[1][2] | 5 | Computed (PubChem) |

| Exact Mass | 164.09610582 Da[1][2] | 200.072783 Da | Computed (PubChem) |

| Topological Polar Surface Area | 89.3 Ų[1][2] | 89.3 Ų | Computed (PubChem) |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Melting Point (°C) | >250 (decomposes) | Based on the high melting point of L-lysine hydrochloride (263-264 °C) and the general trend of high melting points for amino acid hydrochlorides.[3] |

| Solubility | Highly soluble in water; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | Based on the salt nature of the compound and the high water solubility of L-lysine hydrochloride (650 g/L).[3] |

| pKa₁ (Carboxylic Acid) | ~2.0 - 2.5 | The pKa of the carboxylic acid group in lysine is around 2.2. The electron-withdrawing effect of the fluorine atom is expected to slightly decrease this value. |

| pKa₂ (α-Amino Group) | ~8.5 - 9.0 | The pKa of the α-amino group in lysine is around 9.0. The fluorine atom is relatively distant and its inductive effect is not expected to be substantial. |

| pKa₃ (ε-Amino Group) | ~10.0 - 10.5 | The pKa of the ε-amino group in lysine is around 10.5. The fluorine at the 5-position will have a more pronounced electron-withdrawing effect on this amino group, likely lowering its pKa. |

Potential Biological Significance

The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance biological activity.[4] Fluorinated analogs of lysine have been investigated for various therapeutic applications, including as inhibitors of inducible nitric oxide synthase (iNOS) and as antimicrobial agents.[4][5] The altered electronic properties and conformational preferences imparted by the fluorine atom can lead to improved target binding and increased metabolic stability.

Experimental Protocols

The following sections detail hypothetical experimental protocols for the synthesis and analysis of this compound. These are based on established methods for related compounds and serve as a starting point for laboratory investigation.

Synthesis

A plausible synthetic route to this compound could involve the fluorination of a suitable precursor followed by deprotection.

Hypothetical Synthesis Protocol:

-

Starting Material: A suitably protected derivative of 2,6-diamino-5-hydroxyhexanoic acid.

-

Fluorination: The hydroxyl group at the 5-position can be converted to a fluorine atom using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or a similar reagent. The reaction would likely be carried out in an anhydrous, aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures.

-

Deprotection: The protecting groups on the amino and carboxylic acid functionalities would then be removed under appropriate conditions (e.g., acid hydrolysis).

-

Salt Formation: The resulting free base of 2,6-diamino-5-fluorohexanoic acid would be dissolved in a suitable solvent, and a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or diethyl ether) would be added to precipitate the hydrochloride salt.

-

Purification: The crude product would be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: A plausible synthetic workflow for this compound.

Analytical Methods

Amino acid analysis is commonly performed by HPLC with pre-column derivatization to introduce a chromophore or fluorophore. A method similar to that used for other diamino acids could be adapted.[6]

Hypothetical HPLC Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in 0.1 M hydrochloric acid.

-

Derivatization: Mix the sample solution with a derivatizing agent such as o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a fluorescent isoindole derivative.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) sodium phosphate buffer and (B) acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

-

-

Analysis: Inject the derivatized sample into the HPLC system and integrate the peak corresponding to the derivatized 2,6-diamino-5-fluorohexanoic acid.

NMR spectroscopy is essential for structural elucidation.

Hypothetical NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The spectrum is expected to show signals for the protons on the hexanoic acid backbone, with splitting patterns influenced by the adjacent fluorine atom and other protons.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The carbon signals will be split by the neighboring fluorine atom (C-F coupling).

-

¹⁹F NMR: Acquire a one-dimensional fluorine NMR spectrum to confirm the presence and chemical environment of the fluorine atom.

-

2D NMR: Conduct 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to assign the proton and carbon signals unambiguously.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

Hypothetical MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol, with a small amount of formic acid to promote ionization.

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern, which can be used to confirm the structure.

-

Caption: A general workflow for the analytical characterization of the compound.

Conclusion

This compound is a compound with considerable potential in medicinal chemistry and biochemical studies. While experimental data on its physicochemical properties are scarce, this guide provides a robust framework of predicted properties and detailed, plausible methodologies for its synthesis and analysis. This information is intended to serve as a valuable resource for researchers embarking on the study of this and other fluorinated amino acid analogs. Further experimental validation of the properties and protocols outlined herein is encouraged.

References

- 1. (2R,5R)-2,6-diamino-5-fluorohexanoic acid | C6H13FN2O2 | CID 7191895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Diamino-5-fluorohexanoic acid | C6H13FN2O2 | CID 2737351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L(+)-2,6-Diaminocaproic acid hydrochloride(657-27-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4-Fluorinated L-lysine analogs as selective i-NOS inhibitors: methodology for introducing fluorine into the lysine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Mechanism of Action of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the current understanding of the mechanism of action of 2,6-Diamino-5-fluorohexanoic acid hydrochloride. Due to the limited publicly available research on this specific compound, this guide synthesizes information from related molecules and foundational biochemical principles to present a putative mechanism. Further experimental validation is required to definitively elucidate its biological functions.

Introduction

2,6-Diamino-5-fluorohexanoic acid is a fluorinated analog of the amino acid lysine. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its pKa, lipophilicity, and metabolic stability. These alterations can, in turn, influence its biological activity, making such analogs of interest in drug discovery and chemical biology. This guide explores the potential mechanisms by which the hydrochloride salt of this compound may exert its effects.

Putative Mechanism of Action

Based on its structural similarity to lysine, this compound is hypothesized to act as a competitive inhibitor of enzymes that utilize lysine as a substrate. The electronegative fluorine atom at the 5-position likely influences the electronic environment of the diaminohexanoic acid backbone, potentially affecting its binding affinity and reactivity within enzyme active sites.

A primary putative target is arginase , an enzyme involved in the urea cycle that hydrolyzes L-arginine to L-ornithine and urea. Analogs of lysine and arginine have been shown to inhibit this enzyme.

Below is a diagram illustrating the hypothesized inhibitory action on the urea cycle.

The Biological Activity of 2,6-Diamino-5-fluorohexanoic acid hydrochloride: An Uncharted Territory in Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Within the vast landscape of chemical compounds, fluorinated amino acids have garnered significant attention due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and altered acidity. One such molecule, 2,6-Diamino-5-fluorohexanoic acid hydrochloride, presents a chemical structure suggestive of potential biological activity, yet a comprehensive review of the scientific literature reveals a notable absence of published research on its pharmacological effects.

This technical guide aims to address the current knowledge gap surrounding this compound. Despite extensive searches of chemical and biological databases, including PubChem, and a thorough review of scientific publications, no specific data regarding its biological activity, mechanism of action, or potential therapeutic applications have been found. The PubChem database provides basic chemical and physical properties of the compound, but lacks any information on its biological role.[1]

The structural similarity of 2,6-Diamino-5-fluorohexanoic acid to lysine and ornithine, both key amino acids in cellular metabolism, suggests that it could potentially act as an inhibitor of enzymes that utilize these substrates. Enzymes such as lysine decarboxylase and ornithine decarboxylase are crucial in the biosynthesis of polyamines, molecules essential for cell growth and proliferation. Inhibition of these enzymes is a validated strategy in cancer therapy. However, no studies have been published to date that investigate the inhibitory potential of this compound against these or any other enzymes.

Furthermore, there is no available information on the compound's cytotoxicity, antimicrobial, or antiviral properties. While numerous studies explore the biological activities of other fluorinated compounds and diamino acid derivatives, this specific molecule remains uncharacterized in the public domain.

Hypothetical Areas of Investigation

Given its structure, several avenues of research could be pursued to elucidate the biological activity of this compound.

Potential as an Enzyme Inhibitor

A primary area of investigation would be its potential as an inhibitor of amino acid decarboxylases.

Logical Workflow for Investigating Enzyme Inhibition:

Caption: Workflow for screening enzyme inhibitory activity.

Exploration of Antimicrobial and Antiviral Activity

The diamino nature of the molecule could also confer antimicrobial or antiviral properties.

Experimental Workflow for Antimicrobial/Antiviral Screening:

Caption: Workflow for evaluating antimicrobial and antiviral potential.

References

The Enigmatic Story of a Fluorinated Lysine Analog: A Technical Guide to 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride

A deep dive into the discovery, synthesis, and potential biological significance of 2,6-Diamino-5-fluorohexanoic acid hydrochloride remains a journey through analogous chemical landscapes, as a dedicated primary account of its inception is not readily found in publicly accessible scientific literature. However, by examining the broader context of fluorinated amino acids and lysine derivatives, we can construct a comprehensive technical guide that sheds light on its likely origins, synthetic pathways, and potential applications for researchers, scientists, and drug development professionals.

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's unique characteristics, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's stability, lipophilicity, and binding affinity to biological targets. The synthesis of fluorinated amino acids, in particular, has been an area of intense research, offering valuable tools for peptide and protein engineering, as well as for the development of enzyme inhibitors and antimicrobial agents.[2][3]

A Plausible History: The Rise of Fluorinated Amino Acids

The story of this compound is likely rooted in the broader exploration of fluorinated amino acids that gained significant momentum in the latter half of the 20th century. The quest for more stable and potent pharmaceuticals led chemists to explore the strategic placement of fluorine atoms on various amino acid scaffolds. Lysine, with its reactive ε-amino group, presented a versatile platform for modification. The synthesis of fluorinated lysine analogs, such as 4-fluorolysine and its derivatives, has been reported for applications including the inhibition of nitric oxide synthase (iNOS) and as probes for studying enzyme mechanisms.[1] It is within this scientific context that the synthesis of 2,6-Diamino-5-fluorohexanoic acid, a 5-fluorinated lysine analog, was likely conceived.

Charting the Synthetic Path: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be extrapolated from established methods for preparing similar fluorinated amino acids. A common strategy involves the introduction of fluorine to a suitable precursor, followed by the elaboration of the amino acid functionality.

A potential synthetic workflow could begin with a protected glutamic acid derivative, which serves as a chiral scaffold. The carboxylic acid side chain can be manipulated to introduce the fluorine atom at the 5-position, followed by the introduction of the second amino group.

References

- 1. 4-Fluorinated l-lysine analogs as selective i-NOS inhibitors: methodology for introducing fluorine into the lysine side chain - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Structural Analogues of 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to structural analogues of 2,6-diamino-5-fluorohexanoic acid hydrochloride. The introduction of fluorine into the lysine scaffold has been shown to modulate biological activity, offering potential therapeutic applications, particularly in the inhibition of nitric oxide synthase and as antimicrobial agents. This document details the chemical synthesis, quantitative biological data, and relevant experimental methodologies for key analogues.

Core Structure and Rationale for Analogue Development

2,6-Diamino-5-fluorohexanoic acid is a fluorinated analogue of the amino acid lysine. The strategic incorporation of fluorine, a small and highly electronegative atom, can significantly alter the physicochemical properties of the parent molecule. These alterations, including changes in pKa, lipophilicity, and metabolic stability, can lead to enhanced biological activity and selectivity for specific molecular targets. This guide focuses on analogues with modifications at the 5-position of the hexanoic acid backbone and derivatization of the ε-amino group.

Biological Activity of Structural Analogues

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A significant area of investigation for fluorinated lysine analogues is the inhibition of inducible nitric oxide synthase (iNOS). Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases. Structural analogues of 2,6-diamino-5-fluorohexanoic acid have been synthesized and evaluated as potential iNOS inhibitors.

Quantitative Data for iNOS Inhibition

The following table summarizes the in vitro inhibitory activity of key 5-fluorinated lysine analogues against murine iNOS, as well as neuronal NOS (nNOS) and endothelial NOS (eNOS) for selectivity assessment.

| Compound | Analogue of | Murine iNOS IC₅₀ (µM) | Rat nNOS IC₅₀ (µM) | Bovine eNOS IC₅₀ (µM) | Selectivity (nNOS/iNOS) | Selectivity (eNOS/iNOS) |

| 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine | N⁶-(iminoethyl)-l-lysine (l-NIL) | 3.1 | 50 | 23 | 16 | 7.4 |

| 5,5-Difluoro-N⁶-(iminoethyl)-l-lysine | N⁶-(iminoethyl)-l-lysine (l-NIL) | 1.7 | 8.8 | 1.9 | 5.2 | 1.1 |

| N⁶-(iminoethyl)-l-lysine (l-NIL) | - | 3.3 | 92 | - | 28 | - |

Antimicrobial Activity

Fluorinated amino acids have also been explored for their potential as antimicrobial agents. The introduction of fluorine can enhance the potency of antimicrobial peptides and other compounds. While specific data for 2,6-diamino-5-fluorohexanoic acid analogues is emerging, related fluorinated compounds have shown activity against various bacterial strains. Research has indicated that 5-fluorouracil (5-FU), a related fluorinated pyrimidine, exhibits antibacterial effects against Escherichia coli and Staphylococcus aureus.[1] The minimum inhibitory concentration (MIC) of 5-FU against E. coli has been reported to be in the range of 32 to 64 µg/mL.[1]

Experimental Protocols

Synthesis of 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine

A detailed, step-by-step protocol for the synthesis of 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine is outlined below, based on established methodologies.

General Workflow for Synthesis

Caption: General workflow for the synthesis of 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine.

Detailed Methodology:

-

Protection of Amino Groups: Commercially available 5-fluoro-D,L-lysine is treated with copper carbonate in water and heated. This step selectively protects the α-amino and carboxyl groups, leaving the ε-amino group available for subsequent reaction.

-

Imidination: The resulting copper complex is then reacted with ethyl acetimidate hydrochloride at a controlled pH of 9-9.5. This reaction introduces the iminoethyl group onto the ε-amino group of the fluorinated lysine.

-

Purification: The reaction mixture is purified using ion exchange chromatography to remove unreacted starting materials and byproducts.

-

Final Purification: A final purification step using reverse-phase chromatography is employed to isolate the desired 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine with high purity.

In Vitro iNOS Inhibition Assay

The following protocol outlines the determination of IC₅₀ values for iNOS inhibition by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.

Workflow for iNOS Inhibition Assay

References

A Technical Guide to the Spectroscopic Analysis of 2,6-Diamino-5-fluorohexanoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for acquiring and interpreting spectroscopic data for 2,6-Diamino-5-fluorohexanoic acid hydrochloride. Due to the novel nature of this compound, publicly available experimental spectroscopic data is limited. Therefore, this document focuses on predicted data, general experimental protocols, and the foundational principles for the spectroscopic characterization of this and similar fluorinated amino acid compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 (COOH) | - | ~170-175 | Chemical shift is sensitive to pH. |

| C2 (CH-NH₃⁺) | ~3.8-4.2 | ~55-60 | |

| C3 (CH₂) | ~1.8-2.2 | ~25-30 | |

| C4 (CH₂) | ~1.9-2.3 | ~30-35 | |

| C5 (CH-F) | ~4.5-5.0 | ~88-95 (with large ¹JCF coupling) | The fluorine atom causes a significant downfield shift. |

| C6 (CH₂-NH₃⁺) | ~3.0-3.4 | ~40-45 |

Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent, concentration, and pH.

Table 2: Predicted ¹⁹F NMR Chemical Shift

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | Notes |

| F on C5 | ~ -180 to -220 | Chemical shifts for organofluorine compounds have a wide range.[1] The exact shift will be highly dependent on the molecular environment. |

Note: Predicted chemical shift is relative to a standard such as CFCl₃.

Table 3: Predicted Key IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H stretch (Ammonium) | 2800-3200 | Broad, Strong |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1700-1730 | Strong |

| N-H bend (Ammonium) | 1500-1600 | Medium |

| C-F stretch | 1000-1400 | Strong |

Note: The presence of hydrochloride salt will influence the N-H stretching and bending frequencies.

Table 4: Predicted Mass Spectrometry Fragmentation

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 201.1 (for hydrochloride) | Molecular ion peak. |

| [M-H₂O+H]⁺ | 183.1 | Loss of water from the carboxylic acid. |

| [M-HCOOH+H]⁺ | 155.1 | Loss of formic acid. |

| [M-NH₃+H]⁺ | 184.1 | Loss of ammonia from one of the amino groups. |

| Side chain fragments | Variable | Fragmentation of the hexanoic acid backbone. |

Note: The fragmentation pattern can be complex and is dependent on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the position of the fluorine atom.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The choice of solvent is critical as it can affect chemical shifts. D₂O is often suitable for amino acid hydrochlorides.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans may be required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, making this a relatively quick experiment.[1][2]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule.

-

-

Data Processing:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Reference the spectra to an internal standard (e.g., TMS or a residual solvent peak).

-

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.[3]

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr) to subtract from the sample spectrum.

-

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to the functional groups (O-H, N-H, C=O, C-F).[4]

-

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with a small amount of formic acid to aid ionization). The concentration should be low, typically in the µg/mL to ng/mL range.

-

-

Instrumentation:

-

Data Acquisition:

-

Data Analysis:

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

References

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What Is Fragmentation Analysis in Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Amino acids [medizin.uni-muenster.de]

- 9. researchgate.net [researchgate.net]

Uncharted Territory: The Therapeutic Potential of 2,6-Diamino-5-fluorohexanoic acid hydrochloride Remains Undefined

Despite a comprehensive review of scientific literature and chemical databases, specific therapeutic targets, mechanisms of action, and associated signaling pathways for 2,6-Diamino-5-fluorohexanoic acid hydrochloride remain elusive. This in-depth analysis reveals a significant gap in the current understanding of this compound's biological activity, precluding the development of a detailed technical guide for researchers and drug development professionals at this time.

Publicly accessible scientific databases and research publications do not contain specific experimental data, such as IC50 or EC50 values, nor detailed protocols for biological assays involving this compound. Consequently, the core requirements of summarizing quantitative data, providing experimental methodologies, and visualizing signaling pathways cannot be fulfilled.

The Landscape of Fluorinated Amino Acids in Drug Discovery

The introduction of fluorine into amino acid structures is a well-established strategy in medicinal chemistry to modulate pharmacological properties. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter acidity or basicity, thereby influencing a molecule's therapeutic potential.

While no direct research on this compound is available, the broader class of fluorinated lysine analogues has been investigated for various therapeutic applications. These studies offer a speculative glimpse into the potential, yet unconfirmed, areas of interest for the subject compound.

Potential, Yet Unverified, Avenues of Investigation

Based on the activities of structurally related compounds, several hypothetical areas of investigation for this compound could be considered:

-

Enzyme Inhibition: Analogues of lysine, a fundamental amino acid, are known to interact with various enzymes. Fluorinated lysine derivatives have been explored as inhibitors of enzymes such as:

-

Nitric Oxide Synthase (iNOS): Inhibition of iNOS is a therapeutic strategy for inflammatory conditions.

-

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a target in oncology, and its inhibition can affect gene expression in cancer cells.

-

-

Antimicrobial Peptides: The incorporation of fluorinated amino acids into peptides can enhance their stability and antimicrobial activity. The diamino structure of the compound could lend itself to incorporation into novel peptide-based therapeutics.

-

Neurological Disorders: As an amino acid analogue, it could potentially interact with receptors or transporters in the central nervous system.

It is critical to emphasize that these are speculative avenues based on the activities of related but distinct molecules. Without direct experimental evidence, the therapeutic targets and potential applications of this compound remain purely hypothetical.

The Path Forward: A Call for Foundational Research

The absence of published data on this compound highlights a clear need for foundational research. To unlock the potential of this compound, the scientific community would need to undertake a series of fundamental studies, including:

-

Synthesis and Characterization: Detailed reporting of the synthesis and full physicochemical characterization of the hydrochloride salt.

-

In Vitro Screening: Broad-based screening against a panel of enzymes and receptors to identify potential biological targets.

-

Cell-Based Assays: Evaluation of the compound's activity in various cell lines to assess potential anticancer, antimicrobial, or other cellular effects.

-

Mechanism of Action Studies: Once a biological activity is identified, further experiments would be required to elucidate the underlying mechanism and signaling pathways.

A hypothetical workflow for such an initial investigation is outlined below.

2,6-Diamino-5-fluorohexanoic acid hydrochloride CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diamino-5-fluorohexanoic acid, a fluorinated analog of the essential amino acid lysine. Due to the limited availability of data for the hydrochloride salt, this document focuses on the free base form of the compound, providing essential chemical data, a proposed synthesis methodology, and insights into its potential biological implications.

Chemical Data

| Property | Value | Source |

| Molecular Formula | C6H13FN2O2 | PubChem CID: 2737351[1] |

| Molecular Weight | 164.18 g/mol | PubChem CID: 2737351[1] |

| IUPAC Name | 2,6-diamino-5-fluorohexanoic acid | PubChem CID: 2737351[1] |

| Monoisotopic Mass | 164.09610582 Da | PubChem CID: 2737351[1] |

| Topological Polar Surface Area | 89.3 Ų | PubChem CID: 2737351[1] |

| Complexity | 132 | PubChem CID: 2737351[1] |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 2737351 |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 2737351 |

| Rotatable Bond Count | 5 | PubChem CID: 2737351 |

A stereoisomer, (2R,5R)-2,6-diamino-5-fluorohexanoic acid, is also documented under CAS number 667464-74-6.[2]

Experimental Protocols: A Proposed Synthetic Approach

While a specific, validated protocol for the synthesis of 2,6-Diamino-5-fluorohexanoic acid is not detailed in the available literature, a plausible synthetic route can be devised based on established methods for the fluorination of amino acid precursors. The following represents a generalized experimental workflow for the synthesis of a fluorinated diamino acid, which could be adapted for the target molecule.

Methodology: Electrophilic Fluorination of a Lysine Precursor

This proposed method involves the late-stage fluorination of a suitably protected lysine derivative.

-

Protection of Amino and Carboxyl Groups: Start with a commercially available lysine derivative where the α-amino, ε-amino, and carboxyl groups are protected. For example, di-Boc-L-lysine methyl ester. This prevents unwanted side reactions during fluorination.

-

Enolate Formation: The protected lysine derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). This step generates a specific enolate at the C5 position.

-

Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®, is then added to the reaction mixture. The fluorine cation is attacked by the enolate, introducing a fluorine atom at the C5 position.

-

Work-up and Purification: The reaction is quenched with a proton source, and the crude product is extracted and purified using column chromatography to isolate the fluorinated and protected amino acid.

-

Deprotection: The protecting groups (Boc and methyl ester) are removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the final product, 2,6-Diamino-5-fluorohexanoic acid. If the hydrochloride salt is desired, the final deprotection and purification steps can be performed using hydrochloric acid.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 2,6-Diamino-5-fluorohexanoic acid.

Caption: A proposed synthetic pathway for 2,6-Diamino-5-fluorohexanoic acid.

Biological Implications and Signaling Pathways

The introduction of fluorine into amino acids can significantly alter their physicochemical properties, which in turn can modulate the structure and function of peptides and proteins incorporating them.[3] Fluorine's high electronegativity can influence local electronic environments, pKa values of nearby functional groups, and the conformational preferences of the amino acid side chain.[4]

Potential Effects on Protein Structure and Function:

-

Conformational Control: The presence of a fluorine atom can create strong stereoelectronic effects, leading to a preference for specific rotamers of the amino acid side chain. This can enforce a particular local conformation in a peptide or protein.[4]

-

Altered Hydrophobicity: Fluorination generally increases the hydrophobicity of an amino acid side chain, which can impact protein folding, stability, and protein-protein interactions.[5]

-

Modified pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amino groups, potentially altering electrostatic interactions and enzyme catalysis.

-

Enhanced Stability: Fluorinated amino acids can increase the thermal and proteolytic stability of peptides and proteins.[6]

These alterations at the molecular level can have significant downstream effects on cellular signaling pathways. For instance, a change in the conformation of a receptor protein due to the incorporation of a fluorinated amino acid could affect its ligand-binding affinity and subsequent signal transduction cascade. Similarly, an enzyme with a fluorinated amino acid in its active site might exhibit altered substrate specificity or catalytic efficiency.

Caption: Impact of fluorinated amino acid incorporation on cellular signaling.

References

- 1. 2,6-Diamino-5-fluorohexanoic acid | C6H13FN2O2 | CID 2737351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R,5R)-2,6-diamino-5-fluorohexanoic acid | C6H13FN2O2 | CID 7191895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

Methodological & Application

Application Notes and Protocols for 2,6-Diamino-5-fluorohexanoic acid hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-5-fluorohexanoic acid hydrochloride is a synthetic amino acid analogue. The incorporation of a fluorine atom can significantly alter the biological properties of amino acids, potentially leading to enhanced metabolic stability, altered binding affinities to enzymes and receptors, and novel therapeutic activities. While specific literature on the cell-based applications of this compound is not extensively available, its structural similarity to lysine and other diamino acids suggests potential applications as an antimetabolite, with possible anticancer or antimicrobial properties.

These application notes provide a generalized experimental framework for researchers to evaluate the effects of this compound in various cell culture systems. The protocols outlined below are based on standard methodologies for assessing the cytotoxicity, and potential mechanisms of action of novel chemical compounds.

Materials and Reagents

-

This compound

-

Sterile, high-purity dimethyl sulfoxide (DMSO)

-

Selected mammalian cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well and 6-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Cell lysis buffer

-

Antibodies for Western blotting (e.g., anti-PARP, anti-Caspase-3, anti-Actin)

Experimental Protocols

Compound Preparation

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, prepare working solutions by serially diluting the stock solution in a complete cell culture medium to the desired final concentrations.

-

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity Assessment (LDH Assay)

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the desired incubation period (e.g., 24, 48, or 72 hours), carefully collect the cell culture supernatant.

-

LDH Measurement: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture and measuring the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Data Presentation

Hypothetical data is presented for illustrative purposes.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa (Cervical Cancer) | > 100 | 75.3 ± 5.2 | 48.1 ± 3.9 |

| A549 (Lung Cancer) | > 100 | 82.1 ± 6.8 | 55.6 ± 4.5 |

| MCF-7 (Breast Cancer) | > 100 | 95.4 ± 8.1 | 68.2 ± 5.7 |

Visualizations

Application Notes and Protocols: 2,6-Diamino-5-fluorohexanoic Acid Hydrochloride in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-5-fluorohexanoic acid hydrochloride, a fluorinated analog of the amino acid lysine, is a compound of significant interest in the field of enzyme inhibition. While direct experimental data on its inhibitory effects are not extensively published, its structural similarity to known inhibitors of amino acid decarboxylases, particularly lysine decarboxylase, strongly suggests its potential as a valuable tool in studying and targeting these enzymes. This document provides detailed application notes and generalized protocols for the use of this compound in enzyme inhibition assays, drawing upon established methodologies for similar fluorinated amino acid analogs.

Fluorination of amino acids is a common strategy in the design of enzyme inhibitors. The high electronegativity of the fluorine atom can alter the electronic properties of the molecule, often leading to enhanced binding affinity to the enzyme's active site or participation in the catalytic mechanism, resulting in irreversible inhibition. Based on the established activity of compounds like α-difluoromethyl lysine (DFML) and α-monofluoromethyl lysine (MFML) as inhibitors of lysine decarboxylase, it is hypothesized that 2,6-diamino-5-fluorohexanoic acid acts as an inhibitor of the same enzyme.[1]

Target Enzyme: Lysine Decarboxylase (LDC)

Lysine decarboxylase (LDC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-lysine to produce cadaverine and carbon dioxide. This enzyme is prevalent in bacteria and plays a crucial role in polyamine biosynthesis, pH homeostasis, and pathogenesis. In humans, elevated LDC activity in the oral microbiome is associated with periodontal disease, making it a potential therapeutic target.

Hypothesized Signaling Pathway and Inhibition

The proposed mechanism of action for 2,6-diamino-5-fluorohexanoic acid as a lysine decarboxylase inhibitor is analogous to that of other fluorinated amino acid analogs. The inhibitor, mimicking the natural substrate lysine, is expected to enter the active site of LDC and form a Schiff base with the PLP cofactor. Subsequent enzymatic processing would lead to the elimination of a fluoride ion, generating a reactive intermediate that covalently modifies a key active site residue, resulting in irreversible inhibition.

Caption: Hypothesized mechanism of lysine decarboxylase inhibition.

Quantitative Data Summary

As of the latest literature review, specific quantitative data (e.g., IC50, Ki) for the inhibition of lysine decarboxylase by this compound are not available. The following table provides a template for recording such data when it becomes available through experimentation. For reference, IC50 values for other inhibitors from the literature are included where available.

| Inhibitor | Target Enzyme | IC50 / Ki | Assay Conditions | Reference |

| 2,6-Diamino-5-fluorohexanoic acid HCl | Lysine Decarboxylase | Data Not Available | (To be determined) | N/A |

| α-Difluoromethyl lysine (DFML) | Lysine Decarboxylase | ~0.1 - 1 mM | Mycoplasma dispar, Selenomonas ruminantium | [1] |

| Tranexamic Acid | Lysine Decarboxylase | Ki = 940 µM | Eikenella corrodens LDC, pH 7.0 | |

| Organophosphate Esters (e.g., TCrP) | Lysine Decarboxylase | IC50 = 1.32 µM | Fluorescence-based assay |

Experimental Protocols

The following are detailed, generalized protocols for conducting enzyme inhibition assays with this compound against lysine decarboxylase. These protocols are based on established methods for similar inhibitors and can be adapted based on the specific experimental setup and available resources.

Protocol 1: Spectrophotometric Assay for Lysine Decarboxylase Activity

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH in a coupled enzyme reaction. The decarboxylation of lysine produces cadaverine, which is then acted upon by an amine oxidase, producing an aldehyde, ammonia, and hydrogen peroxide. The hydrogen peroxide is used by peroxidase to oxidize a chromogenic substrate. A simpler, direct approach involves a pH indicator dye that changes color due to the consumption of a proton during the decarboxylation reaction in a weakly buffered solution. A more common method relies on the change in NADH concentration in a coupled reaction.

Materials:

-

Purified or recombinant lysine decarboxylase

-

L-Lysine substrate solution

-

This compound inhibitor stock solution

-

Pyridoxal-5'-phosphate (PLP) solution

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Coupling enzymes (e.g., putrescine oxidase, horseradish peroxidase)

-

NADH

-

Chromogenic substrate (e.g., Amplex Red)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a series of dilutions of the inhibitor stock solution to determine the IC50 value.

-

Prepare the L-lysine substrate solution in the assay buffer.

-

Prepare the enzyme solution containing lysine decarboxylase and PLP in the assay buffer.

-

Prepare the coupling reaction mixture containing the coupling enzymes, NADH, and chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add:

-

x µL of inhibitor solution (or buffer for control)

-

y µL of enzyme solution

-

-

Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Initiate Reaction:

-

Add z µL of the L-lysine substrate solution to each well to start the reaction.

-

Immediately add w µL of the coupling reaction mixture.

-

-

Data Acquisition:

-

Place the microplate in a plate reader and measure the change in absorbance at the appropriate wavelength (e.g., 340 nm for NADH oxidation or the specific wavelength for the oxidized chromogenic substrate) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

References

Application Note: Quantification of 2,6-Diamino-5-fluorohexanoic acid hydrochloride in Biological Samples

Introduction

2,6-Diamino-5-fluorohexanoic acid is a synthetic amino acid analog. As with many novel pharmaceutical compounds, understanding its pharmacokinetic and pharmacodynamic profile is crucial for drug development. This requires a robust and reliable analytical method for its quantification in biological matrices such as plasma, urine, and tissue homogenates. This application note provides a detailed protocol for the quantification of 2,6-Diamino-5-fluorohexanoic acid hydrochloride using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in bioanalytical studies.[1][2][3] The methodologies presented are based on established principles of amino acid analysis and can be adapted for various research applications.[4][5]

Methodology Overview

The analytical workflow for the quantification of this compound involves three key stages: sample preparation, LC-MS/MS analysis, and data processing. The sample preparation step is critical for removing interfering substances from the biological matrix and concentrating the analyte.[4][5] The LC-MS/MS analysis provides the necessary specificity and sensitivity for accurate quantification.

Experimental Protocols

Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)

This protocol is designed to extract the analyte from a complex biological matrix like plasma or serum.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

-

10% Trichloroacetic acid (TCA) or 6% Perchloric acid (PCA) in water[5]

-

Methanol

-

Water (LC-MS grade)

-

Strong Cation Exchange (SCX) SPE cartridges

-

Ammonia solution in methanol (e.g., 7N)[2]

-

0.1% Formic acid in water

-

0.1% Formic acid in methanol

-

Microcentrifuge tubes

-

Centrifuge

-

SPE manifold

Protocol:

-

Sample Thawing: Thaw frozen biological samples on ice to prevent degradation.

-

Spiking Internal Standard: To a 100 µL aliquot of the biological sample in a microcentrifuge tube, add a known amount of the internal standard solution.

-

Protein Precipitation:

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SCX SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of 7N ammonia solution in methanol.[2]

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the analyte.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point for separating this polar compound.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: These will need to be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. For the analyte, the precursor ion will likely be the [M+H]+ ion. Product ions are generated by fragmentation of the precursor ion.

-

Collision Energy (CE) and other source parameters: These will need to be optimized for the specific instrument and compound to achieve the best signal intensity.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized for clarity and easy comparison. The following table provides a template for presenting the validation parameters of the analytical method.

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | > 0.99 | To be determined |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | To be determined |

| Precision (%CV) | < 15% (20% at LLOQ) | To be determined |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | To be determined |

| Matrix Effect | Within acceptable range | To be determined |

| Recovery | Consistent and reproducible | To be determined |

| Stability | Analyte stable under tested conditions | To be determined |

Note: The results in this table are placeholders and need to be filled in with experimental data from method validation studies.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

Caption: Overall experimental workflow from sample collection to data reporting.

Logical Relationship of Method Development

The development of a robust analytical method follows a logical progression of steps, each building upon the previous one.

Caption: Logical flow for the development and validation of the analytical method.

References

- 1. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. lcms.cz [lcms.cz]

- 4. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

Application Notes and Protocols for 2,6-Diamino-5-fluorohexanoic acid hydrochloride as a Chemical Probe

Introduction

2,6-Diamino-5-fluorohexanoic acid hydrochloride is a fluorinated analog of the amino acid lysine. The introduction of a fluorine atom can significantly alter the physicochemical properties of the molecule, including its pKa and electrostatic interactions, without a dramatic change in steric profile. These properties make it a potentially valuable chemical probe for studying biological systems where lysine or its derivatives are involved. While specific applications of this compound are not yet extensively documented in peer-reviewed literature, this document outlines hypothetical applications based on the known utility of other fluorinated amino acids. The primary proposed application is as a competitive inhibitor and probe for lysine-dependent enzymes. Fluorinated amino acids are valuable tools in drug discovery and chemical biology, often used for 19F-NMR spectroscopy to probe protein structure and function.[1][2][3][4]

Hypothetical Application: A Probe for Lysine-Utilizing Enzymes

We propose the use of this compound as a chemical probe to investigate the active site and mechanism of lysine-dependent enzymes, such as certain histone demethylases or aminotransferases. The electronegativity of the fluorine atom can influence the binding affinity of the molecule to the enzyme's active site, potentially acting as an inhibitor.

Mechanism of Action

As a lysine analog, this compound is hypothesized to act as a competitive inhibitor of enzymes that recognize lysine as a substrate. By binding to the active site, it can prevent the natural substrate from binding, thereby inhibiting the enzyme's catalytic activity. The fluorine atom can be used as a sensitive reporter for 19F-NMR studies to monitor binding events and conformational changes in the enzyme.

Data Presentation

The following table summarizes hypothetical quantitative data for the interaction of this compound with a generic lysine-dependent enzyme, "Lysine-Targeting Enzyme X (LTE-X)".

| Parameter | Value | Method |

| Enzyme | Lysine-Targeting Enzyme X (LTE-X) | - |

| Inhibition Constant (Ki) | 15 µM | Isothermal Titration Calorimetry (ITC) |

| IC50 | 35 µM | Enzyme Activity Assay (Fluorescence-based) |

| Binding Affinity (Kd) | 12 µM | Surface Plasmon Resonance (SPR) |

| Effect on E. coli growth | Inhibitor[5][6] | Minimum Inhibitory Concentration (MIC) Assay |

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the IC50 value of this compound against a hypothetical lysine-dependent enzyme (LTE-X) that produces a fluorescent product.

Materials:

-

Purified LTE-X enzyme

-

Substrate for LTE-X (e.g., a lysine-containing peptide with a fluorescent reporter)

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations (e.g., from 1 nM to 1 mM).

-

In the wells of the 96-well plate, add 50 µL of the diluted test compound or assay buffer (for control).

-

Add 25 µL of the LTE-X enzyme solution (at a final concentration of, for example, 10 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution (at a final concentration equal to its Km value).

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes using a fluorescence plate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of enzyme inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: 19F-NMR Binding Assay

This protocol outlines the use of 19F-NMR to observe the binding of this compound to LTE-X. The chemical shift of the fluorine atom is sensitive to its environment and can change upon binding to a protein.[1]

Materials:

-

Purified LTE-X enzyme

-

This compound

-

NMR Buffer (e.g., 20 mM Phosphate buffer, pH 7.0, 50 mM NaCl, in D2O)

-

NMR tubes

Procedure:

-

Prepare a sample of this compound (e.g., 100 µM) in the NMR buffer.

-

Acquire a one-dimensional 19F-NMR spectrum of this sample. This will serve as the reference spectrum of the free ligand.

-

Prepare a second sample containing the same concentration of this compound and a specific concentration of the purified LTE-X enzyme (e.g., 10 µM).

-

Acquire a 19F-NMR spectrum of the protein-ligand sample under the same conditions as the reference spectrum.

-

Compare the chemical shift of the fluorine resonance in the presence and absence of the enzyme. A change in chemical shift is indicative of binding.

-

(Optional) Titrate the protein solution with increasing concentrations of the fluorinated ligand to determine the dissociation constant (Kd) by monitoring the change in the 19F chemical shift.

Visualizations

References

- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 2. benchchem.com [benchchem.com]

- 3. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

Application Notes and Protocols for Radiolabeling 2,6-Diamino-5-fluorohexanoic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radiolabeled amino acids are crucial tools in biomedical research and clinical diagnostics, particularly for positron emission tomography (PET) imaging in oncology.[1][2] Increased amino acid transport is a hallmark of many tumor cells, making radiolabeled amino acid analogs valuable probes for tumor detection and monitoring treatment response.[1][2] This document provides a detailed protocol for the radiolabeling of 2,6-Diamino-5-fluorohexanoic acid hydrochloride, a synthetic amino acid analog, with fluorine-18 ([¹⁸F]), a commonly used positron-emitting radionuclide for PET imaging.

The protocol outlines a nucleophilic substitution reaction for the introduction of [¹⁸F]fluoride, followed by purification and quality control of the final radiolabeled product. This application note is intended to serve as a comprehensive guide for researchers and professionals in the field of radiopharmaceutical chemistry and drug development.

Materials and Methods

1. Materials and Equipment

| Reagents and Consumables | Equipment |

| Precursor: N²,N⁶-di-Boc-2,6-diamino-5-tosyloxyhexanoic acid ethyl ester | Automated radiochemistry synthesis module (e.g., GE TRACERlab™, Siemens Explora) |

| [¹⁸F]Fluoride (produced from a cyclotron) | High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector |

| Kryptofix 2.2.2 (K₂₂₂) | C18 reverse-phase HPLC column (preparative and analytical) |

| Potassium carbonate (K₂CO₃) | Lyophilizer |

| Acetonitrile (anhydrous, HPLC grade) | Rotary evaporator |

| Water for injection (WFI) | pH meter |

| Hydrochloric acid (HCl) | Dose calibrator |

| Sodium hydroxide (NaOH) | Thin-Layer Chromatography (TLC) scanner |

| Sterile filters (0.22 µm) | Solid-Phase Extraction (SPE) cartridges (e.g., QMA, C18) |

| Vials for reaction and collection | General laboratory glassware |

2. Experimental Protocols

2.1. Production of [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O. The aqueous [¹⁸F]fluoride is then transferred to the automated synthesis module.

2.2. Radiolabeling Procedure

The radiolabeling of the precursor is performed in an automated synthesis module.

-

Trapping and Elution of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methyl ammonium (QMA) anion-exchange SPE cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex. This step is critical for activating the fluoride for nucleophilic substitution.

-